molecular formula C7H9NO3 B8185463 4-Aminomethyl-furan-2-carboxylic acid methyl ester

4-Aminomethyl-furan-2-carboxylic acid methyl ester

Cat. No.: B8185463
M. Wt: 155.15 g/mol
InChI Key: ATXFMWABQJGWKZ-UHFFFAOYSA-N
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Description

4-Aminomethyl-furan-2-carboxylic acid methyl ester is an organic compound with the molecular formula C7H9NO3 It is a derivative of furan, a heterocyclic organic compound, and contains an aminomethyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-furan-2-carboxylic acid methyl ester can be achieved through several methods. One common approach involves the reaction of furan-2-carboxylic acid with formaldehyde and ammonia under acidic conditions to form the aminomethyl derivative. The resulting product is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to obtain the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-furan-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Aminomethyl-furan-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminomethyl-furan-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The furan ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Aminomethyl-furan-2-carboxylic acid ethyl ester
  • 4-Aminomethyl-5-methyl-furan-2-carboxylic acid

Comparison

4-Aminomethyl-furan-2-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural feature can influence its reactivity and binding properties compared to similar compounds. For instance, the ethyl ester derivative may have different solubility and pharmacokinetic properties, while the methyl-substituted derivative may exhibit altered electronic effects.

Properties

IUPAC Name

methyl 4-(aminomethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXFMWABQJGWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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